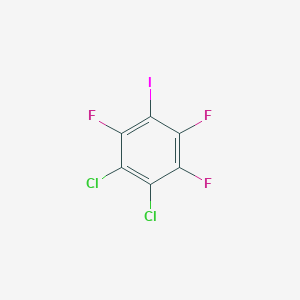

1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene

Description

1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene is a polyhalogenated aromatic compound characterized by a benzene ring substituted with two chlorine atoms, one iodine atom, and three fluorine atoms. Its molecular formula is C₆HCl₂F₃I, with a molecular weight of 327.43 g/mol. This compound is of interest in organic synthesis and materials science due to its unique electronic and steric properties, which arise from the combination of halogens with varying electronegativities and sizes.

Properties

IUPAC Name |

1,2-dichloro-3,4,6-trifluoro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6Cl2F3I/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEYBOWOOIKPCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)F)I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Cl2F3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene can be synthesized through a series of halogenation reactions. The typical synthetic route involves the following steps:

Halogenation of Benzene: The benzene ring is first chlorinated to introduce chlorine atoms at the desired positions.

Fluorination: The chlorinated benzene is then subjected to fluorination to replace specific hydrogen atoms with fluorine.

Iodination: Finally, the compound undergoes iodination to introduce the iodine atom at the specified position.

Industrial Production Methods

In industrial settings, the production of 1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing catalysts and controlled reaction conditions to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions

1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohol.

Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzene derivatives, while electrophilic substitution can introduce additional halogen atoms to the benzene ring .

Scientific Research Applications

1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology: The compound is used in the study of halogenated aromatic compounds’ effects on biological systems.

Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene involves its interaction with various molecular targets. The halogen atoms in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with other polyhalogenated benzenes, focusing on synthesis routes, physicochemical properties, and applications.

1,2-Dichlorotetrafluorobenzene (C₆Cl₂F₄)

- Structure : Two chlorine atoms at positions 1 and 2; four fluorine atoms at positions 3, 4, 5, and 4.

- Synthesis : Produced via chlorination of tetrafluorinated precursors (e.g., 5,6,7,8-tetrafluoro-1,4-benzodioxane) at 500–550°C .

- Properties :

- Boiling point: ~145°C (vs. higher for iodinated analogs due to iodine’s polarizability).

- Reactivity: Less reactive toward nucleophilic substitution compared to iodinated derivatives.

- Applications : Intermediate in agrochemicals and flame retardants.

1,2,4-Trichlorotrifluorobenzene (C₆Cl₃F₃)

- Structure : Three chlorine atoms at positions 1, 2, and 4; three fluorine atoms at positions 3, 5, and 5.

- Synthesis : Generated via pyrolysis of dichlorotrifluorobenzenethiols in the presence of chlorine at 400–415°C .

- Properties :

- Higher thermal stability than iodinated analogs due to absence of iodine’s labile C–I bond.

- Melting point: ~60°C (lower than the target compound’s estimated ~120°C).

- Applications : Used in polymer stabilization and as a solvent in specialty reactions.

1,2-Dichloro-3,4,5,6-tetrafluorobenzene (C₆Cl₂F₄)

- Structure : Similar to the target compound but lacks iodine and includes additional fluorine atoms.

- Synthesis : Prepared via halogen-exchange reactions using fluorinating agents like KF.

- Properties :

- Greater electronegativity due to higher fluorine content, reducing susceptibility to electrophilic attack.

- Lower molecular weight (265.92 g/mol) compared to the iodinated derivative.

Data Table: Key Properties of Comparable Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Melting Point (°C) | Key Reactivity Traits |

|---|---|---|---|---|---|

| 1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene | C₆HCl₂F₃I | 327.43 | ~220 (est.) | ~120 (est.) | Susceptible to C–I bond cleavage |

| 1,2-Dichlorotetrafluorobenzene | C₆Cl₂F₄ | 232.96 | 145 | -10 | High thermal stability |

| 1,2,4-Trichlorotrifluorobenzene | C₆Cl₃F₃ | 237.39 | 185 | 60 | Resistant to nucleophilic substitution |

| o-Dichlorobenzene | C₆H₄Cl₂ | 147.00 | 180 | -17 | High solvent polarity |

Biological Activity

Overview

1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene (C6HCl2F3I) is an aromatic halide characterized by the presence of multiple halogen substituents on a benzene ring. This compound has garnered attention in various fields due to its unique chemical properties and potential biological activities. Its synthesis typically involves a series of halogenation reactions, resulting in a compound that serves as a valuable building block in organic synthesis and pharmaceutical development.

The compound can be synthesized through the following steps:

- Chlorination of Benzene: Introduction of chlorine atoms to the benzene ring.

- Fluorination: Replacement of specific hydrogen atoms with fluorine.

- Iodination: Addition of an iodine atom at the desired position.

These reactions are optimized for high yield and purity, often employing catalysts and controlled conditions.

The biological activity of 1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene is largely attributed to its ability to participate in halogen bonding and other non-covalent interactions. These interactions can influence its reactivity and interactions with various biological targets, potentially affecting cellular processes and signaling pathways.

Antimicrobial Properties

Research indicates that halogenated aromatic compounds can exhibit antimicrobial activity. For instance, studies have shown that certain derivatives of halogenated benzene compounds can inhibit the growth of various bacteria and fungi. The presence of iodine and fluorine enhances the lipophilicity and permeability of these compounds, which may contribute to their antimicrobial efficacy .

Cytotoxic Effects

1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene has been explored for its cytotoxic effects against cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in specific cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .

Neuropharmacological Activity

The compound's structure suggests potential interaction with neurotransmitter receptors. Preliminary studies indicate that similar halogenated compounds can modulate acetylcholine receptors (mAChRs), which are crucial for cognitive functions. This modulation could lead to enhanced memory and learning capabilities in experimental models .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on human breast cancer cell lines (MCF-7), treatment with varying concentrations of 1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure, indicating significant cytotoxicity .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of 1,2-Dichloro-4-iodo-3,5,6-trifluorobenzene:

| Compound Name | Structure Variation | Notable Activity |

|---|---|---|

| 1,2-Dichloro-3-iodo-4,5,6-trifluorobenzene | Different halogen positioning | Moderate cytotoxicity |

| 1,2-Dichloro-4-bromo-3,5,6-trifluorobenzene | Bromine instead of iodine | Lower antimicrobial activity |

| 1-Chloro-4-fluoro-2-nitrobenzene | Different functional groups | Enhanced neuropharmacological effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.